HepG2 Cytotoxicity: Phenylethyl Chain Confers Measurable Activity Unlike the Benzyl Analog
In a HepG2 cell‑based cytotoxicity assay (plate‑reader format), 3‑[(2‑phenylethyl)thio]‑1H‑1,2,4‑triazol‑5‑amine (CAS 68838‑42‑6) displays a quantifiable IC₅₀ of 22.8 μM, while the closest structural analog, 3‑(benzylthio)‑1H‑1,2,4‑triazol‑5‑amine (CAS 3922‑47‑2, one methylene unit shorter), shows no detectable activity in the same assay system (< 5 % effect at 100 μM) . This demonstrates that the phenylethyl chain is essential for cytotoxicity in this model, making CAS 68838‑42‑6 the preferred starting point for medicinal chemistry programs targeting hepatocellular carcinoma .
| Evidence Dimension | HepG2 cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22.8 μM (22781 nM) |
| Comparator Or Baseline | 3-(Benzylthio)-1H-1,2,4-triazol-5-amine (CAS 3922‑47‑2): No measurable cytotoxicity (percent effect < 5 % at 100 μM) in the same assay |
| Quantified Difference | > 4.4‑fold difference in IC₅₀ (or complete loss of activity) |
| Conditions | HepG2 cell‑based cytotoxicity assay, plate reader, dry‑powder dose‑response format (ChEMBL assay 7071‑02) |
Why This Matters
Procurement of CAS 68838‑42‑6 over the benzyl analog is critical for projects requiring measurable HepG2 activity, as the benzyl congener is effectively inactive in this cell model.
